molecular formula C6H3F3N2 B13483682 4-ethynyl-1-(trifluoromethyl)-1H-imidazole

4-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13483682
M. Wt: 160.10 g/mol
InChI Key: JLEYBYNEEYHMNA-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a cornerstone of modern organic synthesis and medicinal chemistry. researchgate.netlifechemicals.combiomedpharmajournal.org Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. lifechemicals.com Naturally occurring molecules like the amino acid histidine and the neurotransmitter histamine (B1213489) feature the imidazole nucleus. lifechemicals.com

The structural characteristics of the imidazole ring, including its aromaticity, polarity, and ability to participate in hydrogen bonding, contribute to its versatile applications. researchgate.netacs.org It can act as both a weak acid and a weak base, allowing it to engage in various chemical transformations and biological interactions. biomedpharmajournal.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse therapeutic activities, including antifungal, anticancer, and antihypertensive properties. researchgate.netijsrtjournal.com

The synthetic accessibility and the ease with which the imidazole ring can be functionalized further enhance its utility as a building block in the construction of complex molecules. mdpi.com Its derivatives are integral to the development of ionic liquids, catalysts, and ligands for metal complexes. lifechemicals.com

Role of Ethynyl (B1212043) Moieties in Chemical Diversification and Connectivity

The ethynyl group (–C≡CH) is a powerful and versatile functional group in organic synthesis, primarily valued for its ability to facilitate chemical diversification and establish molecular connectivity. Its linear geometry and the reactivity of the carbon-carbon triple bond allow for a wide range of chemical transformations.

One of the most prominent applications of the ethynyl group is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,2,3-triazoles. sigmaaldrich.com This reaction is known for its reliability and broad substrate scope.

Furthermore, the terminal alkyne of the ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, which are instrumental in forming carbon-carbon bonds and constructing complex molecular frameworks. acs.orgacs.org These reactions enable the connection of the ethynyl-containing molecule to other organic fragments, paving the way for the synthesis of diverse and intricate structures. The ethynyl group's ability to act as a rigid linker is also a key feature in the design of molecular wires, polymers, and other advanced materials.

The acidic proton of a terminal alkyne can be removed to generate a potent nucleophile, an acetylide, which can react with various electrophiles, further expanding the synthetic possibilities. This reactivity allows for the introduction of a wide array of substituents, contributing to the late-stage diversification of complex molecules. nih.gov

Impact of Trifluoromethyl Groups on Electronic and Chemical Properties in Heterocyclic Systems

The introduction of a trifluoromethyl (–CF3) group into a heterocyclic system profoundly influences its electronic and chemical properties. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent. nih.govmdpi.com This electronic perturbation can significantly alter the acidity, basicity, and reactivity of the parent heterocycle. rsc.org

One of the most notable effects of the trifluoromethyl group is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes, a crucial factor in drug design. nih.govmdpi.com The trifluoromethyl group also increases the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. mdpi.com The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to chemical and enzymatic degradation. mdpi.com

In heterocyclic systems, the presence of a trifluoromethyl group can influence the conformation and binding affinity of a molecule to its biological target. researchgate.net The steric bulk of the CF3 group can also play a significant role in molecular recognition processes. The unique combination of steric and electronic properties conferred by the trifluoromethyl group makes it a valuable tool for fine-tuning the physicochemical and pharmacological profiles of heterocyclic compounds. rsc.orgresearchgate.net

Contextualizing 4-Ethynyl-1-(trifluoromethyl)-1H-imidazole within Fluorinated Alkyne-Substituted Heterocycles

This compound emerges as a molecule of significant interest within the broader class of fluorinated alkyne-substituted heterocycles. This class of compounds is gaining increasing attention due to the synergistic effects of incorporating fluorine atoms or fluoroalkyl groups and an alkyne functionality onto a heterocyclic core. rsc.orgresearchgate.net

The development of synthetic methods for creating these molecules is an active area of research. rsc.org The combination of the imidazole's biological relevance, the ethynyl group's synthetic versatility, and the trifluoromethyl group's property-modulating effects positions this compound as a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials. researchgate.net

The strategic placement of the ethynyl group at the 4-position and the trifluoromethyl group at the 1-position of the imidazole ring creates a specific regioisomer with distinct chemical reactivity and potential for further functionalization. The electron-withdrawing nature of the N-trifluoromethyl group is expected to influence the reactivity of both the imidazole ring and the ethynyl moiety. This unique electronic environment can be exploited in various chemical transformations to construct more complex and functionally diverse molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

4-ethynyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-11(4-10-5)6(7,8)9/h1,3-4H

InChI Key

JLEYBYNEEYHMNA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN(C=N1)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 1 Trifluoromethyl 1h Imidazole and Its Precursors

Strategies for Imidazole (B134444) Core Formation with Trifluoromethylation

The incorporation of a trifluoromethyl (CF3) group into the imidazole scaffold can be achieved through various synthetic strategies. These methods often involve either the construction of the imidazole ring from precursors already containing the CF3 moiety or the introduction of the CF3 group during the ring formation process.

The Van Leusen imidazole synthesis is a powerful and versatile method for the construction of the imidazole ring. nih.govorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org For the synthesis of trifluoromethylated imidazoles, this method has been adapted by using trifluoromethyl-containing starting materials.

A notable approach involves the reaction between N-aryltrifluoroacetimidoyl chlorides and TosMIC. thieme-connect.com The N-aryltrifluoroacetimidoyl chlorides can be prepared in a single step from readily available aromatic amines, trifluoroacetic acid (TFA), triphenylphosphine (B44618) (Ph3P), and carbon tetrachloride (CCl4). The subsequent reaction with TosMIC in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) affords 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles in good yields (61–78%). thieme-connect.com The tosyl group can then be removed if necessary to provide access to other derivatives. This method is advantageous due to its use of inexpensive starting materials, mild reaction conditions, and tolerance of a wide range of substituents on the aryl group. thieme-connect.com

Another variation of the Van Leusen reaction for accessing trifluoromethylated imidazoles involves the use of N-aryl-1-(1H-benzotriazol-1-yl)-2,2,2-trifluoroethan-1-imines, which react with TosMIC to yield 1-aryl-4-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles. nih.gov

A powerful strategy for the synthesis of trifluoromethyl- and trifluoroacetyl-substituted imidazoles involves the ring transformation of mesoionic 1,3-oxazolium-5-olates, commonly known as münchnones. pharm.or.jpnih.govresearchgate.netrsc.org This approach utilizes 4-trifluoroacetyl-1,3-oxazolium-5-olates as key intermediates. These münchnones can be readily prepared from the cyclodehydration of N-acyl-N-alkylglycines using trifluoroacetic anhydride (B1165640) (TFAA). pharm.or.jpclockss.org

The reaction of these mesoionic compounds with amidines leads to the formation of 5-trifluoroacetylimidazoles in moderate yields. pharm.or.jpnih.govrsc.org The transformation is believed to occur via an initial nucleophilic attack of the amidine on the C-2 position of the oxazolium ring, followed by ring opening and subsequent cyclization to form the imidazole core. pharm.or.jpnih.gov A one-pot procedure, where the N-acyl-N-alkylglycine is treated with TFAA to form the münchnone in situ, followed by the addition of the amidine, has been shown to provide slightly higher yields. pharm.or.jp

This methodology offers a convenient route to imidazoles with a trifluoroacetyl group at the 5-position, which can serve as a synthetic handle for further chemical modifications. pharm.or.jp

While palladium catalysis is more commonly employed for the functionalization of pre-formed imidazole rings, it has also been utilized in the construction of heterocyclic systems. The direct palladium-catalyzed construction of a trifluoromethylated imidazole ring is less common than the aforementioned methods. However, palladium-catalyzed reactions are crucial in the broader context of synthesizing functionalized imidazoles. For instance, palladium-catalyzed cross-coupling reactions are instrumental in introducing substituents onto the imidazole core, and palladium catalysts can be involved in tandem reactions that culminate in the formation of imidazole-fused systems. rsc.org

In the context of trifluoromethylation, palladium catalysis is a well-established method for introducing the CF3 group onto aromatic and heteroaromatic rings. nih.govmit.edu These reactions often employ a palladium catalyst in conjunction with a suitable trifluoromethylating agent. nih.govmit.edu While not a direct ring formation method, these techniques can be used to synthesize trifluoromethylated precursors for subsequent imidazole synthesis.

Introduction of the Ethynyl (B1212043) Group via Cross-Coupling Reactions

Once the 1-(trifluoromethyl)-1H-imidazole core is synthesized with a suitable leaving group at the 4-position (e.g., iodine or bromine), the ethynyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

The Sonogashira coupling is the most widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The reaction can be performed under mild conditions and tolerates a wide variety of functional groups. wikipedia.org

To synthesize 4-ethynyl-1-(trifluoromethyl)-1H-imidazole, a 4-halo-1-(trifluoromethyl)-1H-imidazole precursor is reacted with a terminal alkyne, often trimethylsilylacetylene, which provides a protected ethynyl group. The silyl (B83357) protecting group can then be easily removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

The general catalytic cycle of the Sonogashira reaction involves the oxidative addition of the halo-imidazole to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst), and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org

The efficiency of the Sonogashira coupling can be highly dependent on the choice of catalyst, ligands, base, and solvent. Optimization of these parameters is crucial for achieving high yields, especially with potentially challenging heterocyclic substrates. For substrates similar to 4-halo-1-(trifluoromethyl)-1H-imidazole, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, extensive optimization studies have been conducted. researchgate.net

These studies have shown that a copper-free version of the Sonogashira coupling can be effective, which is sometimes referred to as Heck alkynylation. researchgate.net The choice of palladium source and ligand is critical. For the pyrazole (B372694) analogue, a combination of palladium(II) acetate (B1210297) (Pd(OAc)2) and a bulky, electron-rich phosphine (B1218219) ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) was found to be highly effective. researchgate.net

The reaction conditions are also important. A systematic study on the pyrazole system demonstrated that dimethylformamide (DMF) was a suitable solvent and that the reaction proceeded best at elevated temperatures, around 100°C. researchgate.net The choice of base is also a key parameter, with organic bases like triethylamine (B128534) (Et3N) often being employed. kaust.edu.sa Lowering the catalyst loading can sometimes lead to decreased conversion, indicating that a certain threshold of catalyst concentration is necessary for an efficient reaction. researchgate.net

The table below summarizes the optimized conditions for a Sonogashira coupling of a brominated trifluoromethyl-pyrazole, which serves as a model for the synthesis of this compound.

Table 1: Optimization of Sonogashira Coupling for a Trifluoromethyl-Substituted Heterocycle

Parameter Condition Outcome Reference
Catalyst Pd(OAc)2 / XPhos High Conversion researchgate.net
Solvent DMF Optimal researchgate.net
Temperature 100°C High Conversion researchgate.net
Base Et3N Effective researchgate.netkaust.edu.sa
Atmosphere Inert (e.g., Argon) Standard researchgate.net
Copper Copper-free Suppresses side reactions researchgate.net

These findings suggest that a carefully optimized, copper-free Sonogashira coupling protocol using a palladium acetate/XPhos catalytic system is a promising route for the efficient synthesis of this compound from its 4-bromo precursor.

Sonogashira Coupling Reactions

Substrate Scope and Functional Group Tolerance in Ethynylation Reactions

The Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized carbons (like those in aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). wikipedia.orglibretexts.org This reaction, typically catalyzed by a combination of palladium and copper complexes, is instrumental in attaching the ethynyl group to a pre-functionalized 4-halo-1-(trifluoromethyl)-1H-imidazole precursor. wikipedia.orgorganic-chemistry.org

The versatility of the Sonogashira coupling is marked by its broad functional group tolerance. chemicalforums.comnih.gov This is crucial when working with complex molecules. Research has shown that a wide array of functional groups on both the aryl halide and the terminal alkyne are well-tolerated under typical Sonogashira conditions.

Functional Group Tolerance in Sonogashira Coupling:

Tolerated on Aryl/Heteroaryl HalideTolerated on Terminal AlkynePotentially Problematic Groups
EstersAlcohols (hydroxyl)Unprotected primary/secondary amines
KetonesEthersVery acidic protons
AldehydesSilyl ethersHighly sensitive functionalities
Nitriles (Cyano)Alkyl groups---
Nitro groupsAryl groups---
Alkoxy groups------
Free alcohols------

This table is a generalized representation based on established Sonogashira coupling literature. Specific outcomes can depend on the exact catalyst system and reaction conditions.

Studies on the Sonogashira coupling on the imidazole backbone have demonstrated good to excellent yields (70–93%) for target 4-alkynylated imidazoles. researchgate.net The reactivity of the halide precursor follows the general trend: I > OTf > Br >> Cl. wikipedia.org This allows for selective couplings if multiple different halogens are present on the substrate. wikipedia.org For instance, coupling can be directed to an iodo-substituted position while leaving a bromo-substituent intact by conducting the reaction at room temperature. wikipedia.org

Alternative Ethynylation Protocols

While the palladium-copper co-catalyzed Sonogashira reaction is the most common method, several alternative protocols have been developed to address certain limitations, such as the use of copper, which can sometimes lead to alkyne homocoupling (Glaser coupling).

Copper-Free Sonogashira Coupling: These reactions proceed without the copper(I) co-catalyst, mitigating the risk of Glaser side products. They often require specific ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), to facilitate the catalytic cycle. libretexts.orgorganic-chemistry.org Various palladium sources and bases are employed, and some systems even operate effectively in aqueous media. organic-chemistry.org

Alternative Metal Catalysts:

Nickel-Catalyzed Coupling: Nickel complexes have been developed for Sonogashira-type couplings, providing an alternative for coupling non-activated alkyl halides with alkynes. wikipedia.org

Iron and Zinc-Mediated Coupling: Methods using more earth-abundant metals like iron and zinc have been reported for the cross-coupling of terminal alkynes with aryl iodides, often under aerobic conditions and in water. nih.gov

Gold-Catalyzed Coupling: Gold has been shown to act as a heterogeneous catalyst, particularly when supported on metal oxides like CeO₂, for the coupling of phenylacetylene (B144264) and iodobenzene. wikipedia.org

These alternative methods expand the toolbox for chemists, offering different reactivity profiles and conditions that may be more suitable for specific, highly functionalized substrates.

Regioselective Trifluoromethylation Strategies

The introduction of the trifluoromethyl (CF₃) group onto the imidazole ring is a critical step. The regioselectivity of this transformation is paramount, as the properties of the final compound are highly dependent on the position of the CF₃ group. For the target molecule, trifluoromethylation must occur at the N-1 position. This is typically achieved by reacting a pre-formed imidazole ring with a suitable trifluoromethylating agent.

Electrophilic Trifluoromethylation Reagents and Mechanisms

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" equivalent to a nucleophilic center. conicet.gov.ar For the synthesis of N-trifluoromethyl imidazoles, the nitrogen atom of the imidazole ring acts as the nucleophile. researchgate.net

A variety of powerful electrophilic trifluoromethylating reagents have been developed. These are often categorized as hypervalent iodine reagents or sulfonium (B1226848) salts. beilstein-journals.orgnih.gov

Common Electrophilic Trifluoromethylating Reagents:

Reagent ClassSpecific Example(s)Description
Hypervalent IodineTogni Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Shelf-stable, crystalline solids that are widely used for the trifluoromethylation of a broad range of nucleophiles, including N-heterocycles. beilstein-journals.orgnih.govnih.gov
Sulfonium SaltsUmemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Highly reactive trifluoromethylating agents, effective for C-H trifluoromethylation of heterocycles in the presence of a palladium catalyst. nih.gov
Sulfonium SaltsYagupolskii Reagents (e.g., Diaryl(trifluoromethyl)sulfonium salts)Among the first electrophilic CF₃ reagents developed, effective for trifluoromethylating thiophenolates. beilstein-journals.orgnih.gov

The mechanism of N-trifluoromethylation with these reagents generally involves the nucleophilic attack of the imidazole nitrogen onto the electrophilic center of the reagent (e.g., the iodine or sulfur atom), leading to the transfer of the CF₃ group and formation of the N-trifluoromethylated product.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation utilizes a "CF₃⁻" source to attack an electrophilic center. While less common for direct N-trifluoromethylation of a neutral imidazole ring, these methods are crucial for other synthetic routes. For example, a halo-imidazole could potentially be a substrate, although direct N-functionalization is often more straightforward.

A prevalent source for nucleophilic trifluoromethylation is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent. nih.gov In the presence of an activator (like a fluoride (B91410) source), TMSCF₃ can deliver a nucleophilic CF₃ group. Oxidative trifluoromethylation, a related concept, involves the reaction of a nucleophilic substrate with a nucleophilic CF₃ source in the presence of an oxidant, often mediated by copper. nih.gov

Direct C-H Trifluoromethylation Methodologies

Direct C-H trifluoromethylation is a powerful strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate. These reactions typically proceed via a radical mechanism. While this is highly effective for introducing a CF₃ group onto the carbon framework of a heterocycle, it is less relevant for the specific N-1 trifluoromethylation required for the target compound. However, if the synthesis were to proceed via a different isomer, such as 4-(trifluoromethyl)-1H-imidazole, C-H functionalization would be a key strategy. nih.gov For instance, palladium-catalyzed ortho-trifluoromethylation of pyridine-substituted arenes using Umemoto reagents has been shown to be effective for various heterocycles, including imidazole. nih.gov

Protection and Deprotection Strategies for Reactive Functionalities

In multi-step syntheses, protecting groups are often essential to temporarily mask a reactive functional group, preventing it from interfering with a reaction occurring elsewhere in the molecule.

Imidazole Nitrogen Protection: If the ethynylation at C-4 is performed before N-trifluoromethylation, the N-H of the imidazole ring must be protected. The acidic proton can interfere with many organometallic reactions.

Dialkoxymethyl Groups: Imidazoles can be protected by reaction with triethyl orthoformate. This group is stable to organolithium reagents but is readily removed under neutral or acidic hydrolysis. researchgate.net

Boc Group (tert-Butoxycarbonyl): The N-Boc group is widely used for protecting amines and heterocycles. While generally acid-labile, selective deprotection of N-Boc-imidazoles can be achieved under specific basic conditions or with reagents like NaBH₄ in ethanol, which may leave other Boc-protected amines intact. arkat-usa.orgresearchgate.net

Troc Group (2,2,2-trichloroethoxycarbonyl): This group can be used for the selective N-protection of benzimidazoles in the presence of a primary alcohol, exploiting the higher nucleophilicity of the imidazole nitrogen. umass.edu

Terminal Alkyne Protection: The terminal C-H bond of an alkyne is acidic and can interfere with certain reactions. Furthermore, in Sonogashira couplings, using a protected alkyne can prevent homocoupling.

Silyl Groups (TMS, TES, TIPS): The most common protecting groups for terminal alkynes are silyl groups, particularly the trimethylsilyl (B98337) (TMS) group. gelest.com Ethynyltrimethylsilane is a common reagent in Sonogashira reactions. The C-Si bond is stable under the standard coupling conditions. gelest.com The silyl group can be easily removed post-coupling using fluoride reagents (like TBAF) or basic conditions to reveal the terminal alkyne. wikipedia.org

By carefully selecting and sequencing these advanced synthetic methodologies, chemists can efficiently and regioselectively construct complex molecules like this compound.

Sequential and Convergent Synthetic Pathways to the Target Compound

The construction of this compound is not a trivial synthetic challenge and generally relies on a multi-step sequential approach. This typically involves the initial formation of a suitably substituted imidazole precursor, followed by the introduction of the trifluoromethyl group at the N1 position and the ethynyl group at the C4 position. Convergent strategies, where separately synthesized fragments are combined in the later stages, are also conceptually feasible.

A plausible and commonly employed sequential pathway commences with the synthesis of a 4-halo-1H-imidazole, such as 4-iodo-1H-imidazole. This intermediate serves as a versatile scaffold for subsequent functionalization. The synthesis of 4-iodo-1H-imidazole can be accomplished from readily available starting materials like imidazole through direct iodination reactions.

The subsequent and crucial step involves the introduction of the trifluoromethyl group onto the nitrogen atom of the imidazole ring. Direct N-trifluoromethylation of N-unsubstituted imidazoles can be a challenging transformation. However, advances in fluorination chemistry have provided reagents capable of achieving this. Hypervalent iodine reagents have emerged as effective electrophilic trifluoromethylating agents for a variety of nitrogen-containing heterocycles. nih.gov While direct trifluoromethylation of 4-iodo-1H-imidazole is not extensively documented, analogous transformations on similar azole systems suggest its feasibility.

With the 4-iodo-1-(trifluoromethyl)-1H-imidazole intermediate in hand, the final key transformation is the introduction of the ethynyl group at the 4-position. The Sonogashira cross-coupling reaction is the method of choice for this step. This palladium- and copper-catalyzed reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. To avoid potential side reactions with the terminal alkyne, a protected alkyne, such as trimethylsilylacetylene, is often used.

The final step in this sequence is the deprotection of the silyl group from the resulting 4-((trimethylsilyl)ethynyl)-1-(trifluoromethyl)-1H-imidazole. This is typically achieved under mild basic or fluoride-mediated conditions to yield the desired this compound.

A summary of a potential sequential synthetic pathway is outlined below:

StepReactionKey Reagents and ConditionsIntermediate/Product
1Iodination of ImidazoleIodine, Base (e.g., NaOH)4-Iodo-1H-imidazole
2N-TrifluoromethylationElectrophilic CF3+ source (e.g., Hypervalent Iodine Reagent)4-Iodo-1-(trifluoromethyl)-1H-imidazole
3Sonogashira CouplingTrimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh3)4), CuI, Base (e.g., Et3N)4-((Trimethylsilyl)ethynyl)-1-(trifluoromethyl)-1H-imidazole
4DesilylationFluoride source (e.g., TBAF) or Base (e.g., K2CO3) in MeOHThis compound

A convergent approach could involve the synthesis of a 1-(trifluoromethyl)-1H-imidazole fragment and a separate C4-ethynyl precursor, followed by their coupling. However, forming the C4-carbon bond at a late stage can be more challenging than functionalizing a pre-formed imidazole ring. Therefore, the sequential pathway is often preferred for its robustness and predictability.

Detailed research findings on the precise yields and optimal conditions for each step in the synthesis of this compound are not widely available in the public domain, likely due to the specialized nature of this compound. However, the individual reactions involved are well-established in organic synthesis, providing a strong foundation for its successful preparation in a laboratory setting.

Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl 1 Trifluoromethyl 1h Imidazole

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group at the C4 position of the imidazole (B134444) ring is a versatile handle for a wide array of chemical transformations, including cycloadditions, hydrations, hydroaminations, and palladium-catalyzed coupling and cyclization reactions. The electron-deficient nature of the imidazole ring, intensified by the N-trifluoromethyl group, is expected to influence the reactivity of the attached alkyne.

Cycloaddition Reactions (e.g., CuAAC)

The terminal alkyne functionality of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective "click" reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles.

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. researchgate.netbeilstein-journals.org This intermediate then reacts with an organic azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing intermediate to afford the triazole product upon protonolysis. researchgate.net The reaction is typically carried out in the presence of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, and a ligand to stabilize the copper(I) species. beilstein-journals.org

Given the electron-withdrawing nature of the 1-(trifluoromethyl)-1H-imidazol-4-yl group, the acidity of the terminal alkyne proton in this compound is expected to be enhanced, facilitating the formation of the copper acetylide intermediate. The reaction is anticipated to proceed with high efficiency and regioselectivity to yield the corresponding 1-(1-(trifluoromethyl)-1H-imidazol-4-yl)-1H-1,2,3-triazole derivatives.

Table 1: Representative Conditions for CuAAC Reaction of this compound

EntryAzide SubstrateCopper SourceLigand/AdditiveSolventTemperature (°C)Expected Product
1Benzyl azideCuSO₄·5H₂O / Sodium AscorbateNonet-BuOH/H₂ORoom Temp1-Benzyl-4-(1-(trifluoromethyl)-1H-imidazol-4-yl)-1H-1,2,3-triazole
2Phenyl azideCuITris(benzyltriazolylmethyl)amine (TBTA)THFRoom Temp1-Phenyl-4-(1-(trifluoromethyl)-1H-imidazol-4-yl)-1H-1,2,3-triazole
31-Azido-4-nitrobenzeneCu(OAc)₂NoneDMSO601-(4-Nitrophenyl)-4-(1-(trifluoromethyl)-1H-imidazol-4-yl)-1H-1,2,3-triazole
41-Azidobutane[Cu(CH₃CN)₄]PF₆NoneCH₂Cl₂Room Temp1-Butyl-4-(1-(trifluoromethyl)-1H-imidazol-4-yl)-1H-1,2,3-triazole

This table presents hypothetical reaction conditions and expected products based on general CuAAC protocols. Specific experimental validation for this compound is required.

Hydration and Hydroamination Reactions

The terminal alkyne of this compound is susceptible to hydration and hydroamination reactions, which provide access to valuable carbonyl and amino derivatives, respectively.

Hydration: The addition of water across the triple bond can be catalyzed by various acids or metal salts. Acid-catalyzed hydration of terminal alkynes typically follows Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the initially formed enol intermediate. The strong electron-withdrawing effect of the 1-(trifluoromethyl)-1H-imidazol-4-yl substituent is expected to direct the regioselectivity of the hydration, favoring the formation of the corresponding ketone, 1-(1-(trifluoromethyl)-1H-imidazol-4-yl)ethan-1-one.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using various catalysts. Both intermolecular and intramolecular hydroamination reactions are possible. For intermolecular reactions, primary or secondary amines can add to the alkyne, with the regioselectivity being influenced by the catalyst and the electronic nature of the substrates. Intramolecular hydroamination would require a precursor where an amine functionality is tethered to the imidazole ring, which could then undergo cyclization.

Palladium-Catalyzed Additions and Cyclizations

Palladium catalysis offers a powerful toolkit for the functionalization of the ethynyl group in this compound.

Palladium-Catalyzed Additions (e.g., Sonogashira and Heck Couplings): The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a highly effective method for forming C(sp)-C(sp²) bonds. organic-chemistry.org this compound is an excellent candidate for this reaction, allowing for the introduction of various aryl or vinyl substituents at the terminus of the ethynyl group. researchgate.netrsc.org Similarly, the Heck reaction could potentially be employed, although it more commonly involves the coupling of an alkene with an aryl or vinyl halide.

Table 2: Predicted Products of Palladium-Catalyzed Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemExpected Product
SonogashiraIodobenzenePd(PPh₃)₄, CuI, Et₃N4-(Phenylethynyl)-1-(trifluoromethyl)-1H-imidazole
Sonogashira4-BromopyridinePdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃4-((4-Pyridinyl)ethynyl)-1-(trifluoromethyl)-1H-imidazole
SonogashiraVinyl bromidePd(OAc)₂, PPh₃, Bu₃N4-(But-1-en-3-ynyl)-1-(trifluoromethyl)-1H-imidazole

This table illustrates expected outcomes based on standard palladium-catalyzed coupling protocols.

Palladium-Catalyzed Cyclizations: If this compound is modified to contain a suitably positioned nucleophile, palladium-catalyzed intramolecular cyclization can lead to the formation of fused heterocyclic systems. For instance, derivatization of the imidazole N1 position with a group containing a nucleophilic moiety could enable a palladium-catalyzed cyclization onto the ethynyl group. researchgate.netrsc.orgrsc.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and strong electron-withdrawing nature, which significantly influences the properties of the imidazole ring to which it is attached.

Fluorine Atom Exchange and Derivatization

Direct nucleophilic substitution of a fluorine atom in a trifluoromethyl group is generally challenging due to the strength of the C-F bond. nih.gov Reactions involving the transformation of the CF₃ group on an aromatic ring often require harsh conditions and are not commonplace. However, some transformations of aromatic trifluoromethyl groups have been achieved under specific conditions, although these are not typically simple fluorine atom exchanges. acs.org For this compound, it is anticipated that the CF₃ group will be largely inert to common nucleophilic substitution conditions. Derivatization would likely proceed through more complex, multi-step sequences rather than direct displacement of a fluorine atom.

Impact on Aromaticity and Electrophilicity of the Imidazole Ring

The powerful inductive electron-withdrawing effect of the trifluoromethyl group has a profound impact on the electronic properties of the imidazole ring.

Impact on Aromaticity: Computational studies on trifluoromethyl-substituted imidazole derivatives have shown that the introduction of a CF₃ group can influence the electronic structure and aromaticity of the ring. dntb.gov.ua The strong electron-withdrawing nature of the CF₃ group delocalizes electron density from the imidazole ring, which can affect its aromatic character.

Impact on Electrophilicity: The N-trifluoromethyl group significantly increases the electrophilicity of the imidazole ring. This deactivation of the ring towards electrophilic substitution is a well-documented phenomenon. acs.org Electrophilic aromatic substitution reactions on the imidazole ring of this compound are expected to be significantly more difficult compared to unsubstituted or N-alkylated imidazoles. Conversely, the increased electrophilicity makes the imidazole ring more susceptible to nucleophilic attack, although such reactions are less common for the imidazole core itself. The primary influence of the CF₃ group is to enhance the reactivity of other functional groups through its powerful electron-withdrawing effect. nih.gov

Reactivity of the Imidazole Nitrogen Atoms

The two nitrogen atoms in the imidazole ring are expected to exhibit distinct electronic properties, influencing their reactivity towards various reagents. The N-1 nitrogen is already substituted with a trifluoromethyl group, which significantly impacts its nucleophilicity.

For unsymmetrical imidazoles, N-alkylation and N-arylation can lead to a mixture of products. otago.ac.nz However, in this compound, the N-1 position is already occupied. Therefore, any further N-alkylation or N-arylation would likely occur at the N-3 position, leading to the formation of an imidazolium (B1220033) salt. The rate and success of such reactions would be heavily influenced by the steric hindrance of the substituents and the electronic effects of the trifluoromethyl and ethynyl groups. otago.ac.nz Copper-catalyzed and palladium-catalyzed N-arylation methods are commonly employed for imidazoles, and it is plausible that these could be adapted for the N-arylation of the N-3 position of the title compound. nih.govorganic-chemistry.orgorganic-chemistry.org

Table 1: Predicted N-Alkylation/Arylation Reactions of this compound

ReagentPredicted ProductReaction Conditions
Alkyl Halide (e.g., CH₃I)1-Methyl-4-ethynyl-1-(trifluoromethyl)-1H-imidazol-3-ium iodideTypically in a polar aprotic solvent
Aryl Halide (e.g., PhBr)1-Phenyl-4-ethynyl-1-(trifluoromethyl)-1H-imidazol-3-ium bromideRequires a catalyst (e.g., Cu(I) or Pd(0))

Note: This table is predictive and not based on experimental data for the specific compound.

Nucleophilic substitution reactions on the imidazole ring itself are generally difficult unless activated by strongly electron-withdrawing groups. globalresearchonline.net In the case of halogenated imidazoles, N-protection is often necessary to facilitate the displacement of the halogen by a nucleophile. rsc.org Given the presence of the strongly electron-withdrawing trifluoromethyl group, it is conceivable that nucleophilic attack could occur at specific positions on the imidazole ring of derivatives of the title compound, although this has not been documented.

Electrophilic Aromatic Substitution Patterns on the Imidazole Ring

The imidazole ring is generally considered electron-rich and readily undergoes electrophilic aromatic substitution. globalresearchonline.netquora.com However, the presence of the deactivating trifluoromethyl group at the N-1 position is expected to significantly reduce the electron density of the ring, making electrophilic substitution more challenging compared to unsubstituted imidazole. pearson.com The directing effects of the trifluoromethyl and ethynyl groups would determine the position of substitution. The trifluoromethyl group is a meta-director in benzene (B151609) systems, but its effect on the imidazole ring is less predictable without experimental data. The ethynyl group's directing effect would also play a crucial role.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ElectrophilePredicted Position of SubstitutionNotes
Nitrating Agent (HNO₃/H₂SO₄)C-2 or C-5The strong deactivation by the CF₃ group might require harsh conditions.
Halogenating Agent (e.g., Br₂)C-2 or C-5Lewis acid catalysis may be necessary.
Acylating Agent (e.g., Ac₂O)C-2 or C-5Friedel-Crafts type reactions may be difficult due to ring deactivation.

Note: This table is speculative and highlights potential outcomes based on general principles.

Bond Activation and Fragmentation Pathways

The fragmentation patterns of imidazole derivatives in mass spectrometry typically involve cleavage of the side chains and fragmentation of the imidazole ring itself. For this compound, characteristic fragmentation would be expected to involve the loss of the trifluoromethyl group and fragmentation of the ethynyl substituent. Bond activation studies, for instance through transition metal catalysis, could potentially target the C-H bond of the ethynyl group or the C-F bonds of the trifluoromethyl group, but no such studies have been reported for this specific molecule.

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 1 Trifluoromethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei. For 4-ethynyl-1-(trifluoromethyl)-1H-imidazole, ¹H, ¹³C, and ¹⁹F NMR would be the primary methods used.

¹H, ¹³C, and ¹⁹F NMR Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the ethynyl (B1212043) group. The protons at positions 2 and 5 of the imidazole ring would likely appear as singlets or narrow doublets in the aromatic region of the spectrum. The ethynyl proton would resonate as a sharp singlet, typically in the range of 2.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbons of the imidazole ring would have characteristic chemical shifts. The two carbons of the ethynyl group would appear in the typical range for sp-hybridized carbons. The carbon of the trifluoromethyl group would be observed as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single sharp signal, a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to a nitrogen atom in a heterocyclic ring.

Anticipated NMR Data (based on related structures):

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Imidazole H-2)8.0 - 8.5s
¹H (Imidazole H-5)7.5 - 8.0s
¹H (Ethynyl-H)2.5 - 3.5s
¹³C (Imidazole C-2)135 - 145
¹³C (Imidazole C-4)115 - 125
¹³C (Imidazole C-5)125 - 135
¹³C (Ethynyl C)70 - 90
¹³C (Ethynyl C-H)70 - 90
¹³C (CF₃)115 - 125q
¹⁹F (CF₃)-60 to -70s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the through-bond coupling between protons on the imidazole ring if any were present.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms. It would be used to definitively assign the carbon signals for the imidazole ring and the ethynyl group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The predicted monoisotopic mass for C₆H₃F₃N₂ is approximately 160.0248 Da. HRMS would be able to confirm this with high accuracy. The fragmentation pattern observed in the mass spectrum would likely show the loss of the trifluoromethyl group and fragmentation of the imidazole ring, providing further structural confirmation.

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺161.0321
[M+Na]⁺183.0140
[M+K]⁺198.9879

Source: PubChem CID 165941394

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum would be expected to show a sharp absorption band around 3300 cm⁻¹ corresponding to the C-H stretching of the ethynyl group. A band in the region of 2100-2260 cm⁻¹ would be characteristic of the C≡C triple bond stretch. Strong absorption bands in the 1100-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. Vibrations associated with the imidazole ring (C-H, C=N, C=C stretching, and ring breathing modes) would also be present.

Raman Spectroscopy: The Raman spectrum would also show the characteristic C≡C triple bond stretching vibration, which is often strong in Raman due to the polarizability of the triple bond. The symmetric C-F stretching of the CF₃ group would also be observable.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)nih.gov

A thorough search of scientific literature and chemical databases did not yield specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound. While research on the photophysical properties of various imidazole derivatives is available, detailed spectroscopic data, including absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), and quantum yields (Φ) for this particular compound, have not been published in the reviewed sources.

General studies on related compounds indicate that the introduction of a trifluoromethyl group to an imidazole ring can influence the electronic transitions. For instance, the presence of the electron-withdrawing trifluoromethyl moiety has been observed to cause a blue shift in the emission spectra of some phenanthrimidazole ligands when compared to their non-substituted parent compounds. This effect is attributed to a change in the π-π* conjugation and a lowering of the lowest unoccupied molecular orbital (LUMO) energy level.

Furthermore, the photophysical properties of imidazole derivatives can be sensitive to the solvent environment. Studies on other substituted imidazoles have shown that changes in solvent polarity can lead to shifts in absorption and emission wavelengths, suggesting charge transfer character in the excited state. However, without experimental data for this compound, it is not possible to provide a quantitative analysis of its solvatochromic behavior.

Due to the absence of specific experimental data, the detailed data tables for the UV-Vis absorption and fluorescence characteristics of this compound in various solvents cannot be provided at this time. Further experimental investigation is required to elucidate the specific photophysical properties of this compound.

Advanced Chemical Applications of 4 Ethynyl 1 Trifluoromethyl 1h Imidazole Scaffolds

Role as Versatile Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. The imidazole (B134444) moiety is a common structural feature in many biologically active compounds and pharmaceuticals. The presence of both the ethynyl (B1212043) and trifluoromethyl groups on the imidazole ring of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole provides multiple reaction sites, making it an ideal candidate for MCRs.

The synthesis of substituted imidazoles through MCRs often involves the reaction of a 1,2-diketone, an aldehyde, and an ammonium source. researchgate.net While specific examples detailing the use of this compound in MCRs are still emerging, its structural motifs suggest significant potential. For instance, the ethynyl group can readily participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition to form triazoles. nih.gov This reaction is a cornerstone of "click chemistry" and allows for the facile connection of the imidazole scaffold to a wide array of other molecules.

The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the imidazole ring and the ethynyl group, potentially leading to novel reaction pathways and the synthesis of unique molecular architectures. The development of new MCRs incorporating this building block is an active area of research with the potential to yield novel compounds with applications in medicinal chemistry and materials science.

Applications in Functional Materials Science

The distinct electronic and structural properties of this compound make it a valuable component in the design and synthesis of advanced functional materials.

Covalent Organic Frameworks (COFs) and Porous Materials for Gas Sorption

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage and separation. The imidazole ring is a known building block for COFs. For example, nitrogen-rich COFs based on imidazole and cyanuric chloride have demonstrated efficient carbon dioxide capture. ossila.com

The ethynyl group of this compound is particularly useful for constructing COFs through polymerization reactions. Triazine-based COFs, for instance, can be synthesized via the polymerization of dicyanobenzene derivatives. mdpi.comresearchgate.net The rigid structure and defined geometry of the imidazole derivative contribute to the formation of robust and porous frameworks. The trifluoromethyl groups can enhance the material's affinity for specific gases, such as CO2, due to favorable dipole-quadrupole interactions, thus improving the selectivity of gas sorption.

MaterialMonomersSynthesis MethodApplication
CTF-11,4-dicyanobenzeneIonothermal cyclotrimerization with ZnCl2Gas adsorption (CH4, C2H6, CO2) mdpi.comresearchgate.net
Imidazole-based COF2,4-dimethylimidazole, benzene-1,3,5-tricarboxaldehydeKnoevenagel condensationUranium extraction from seawater nih.gov

Development of Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are the active components in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. The development of high-performance organic semiconductors often relies on the design of molecules with extended π-conjugation and tunable electronic properties.

The this compound scaffold can be incorporated into larger conjugated systems. The ethynyl linker provides a rigid connection that facilitates electron delocalization, a key requirement for efficient charge transport. The electron-withdrawing trifluoromethyl group can lower the energy levels of the molecular orbitals (HOMO and LUMO), which is a crucial strategy for designing n-type or ambipolar organic semiconductors. The imidazole core itself is a common motif in molecules designed for organic electronics.

Compound ClassKey Structural FeaturesPotential Application
π-conjugated compoundsExtended π-systemsOptoelectronics, photovoltaics, sensing researchgate.net
Diphenylperylene isomersPerylene core with phenyl substituentsEmissive organic semiconductors researchgate.net

Integration into Perovskite Systems as Passivation Agents for Enhanced Material Crystallinity and Film Quality

Perovskite solar cells have emerged as a highly promising photovoltaic technology. However, defects in the perovskite crystal lattice can act as recombination centers for charge carriers, limiting device efficiency and stability. Passivation of these defects is a critical strategy for improving performance.

Imidazole derivatives have been successfully used as passivation agents in perovskite solar cells. mdpi.comnih.gov In a notable study, 4-(trifluoromethyl)-1H-imidazole (a related compound lacking the ethynyl group) was introduced into the perovskite precursor solution. mdpi.comnih.gov The lone pair of electrons on the imidazole nitrogen atoms can coordinate with uncoordinated lead ions (Pb2+), which are common Lewis acid defects in perovskite films. This coordination passivates the defects, leading to a reduction in non-radiative recombination and an increase in the crystallinity and grain size of the perovskite film. mdpi.com

The introduction of 4-(trifluoromethyl)-1H-imidazole as a passivation agent resulted in a significant increase in the power conversion efficiency (PCE) of the perovskite solar cells from 16.49% to 18.97%. mdpi.comnih.gov The stability of the devices was also improved. mdpi.comnih.gov While this study did not use the ethynyl-functionalized derivative, the findings strongly suggest that this compound could perform a similar passivating role, with the added potential for the ethynyl group to interact with other components of the solar cell or to be used for further functionalization.

Passivation AgentPerovskite TypeEffect on Device PerformanceReference
4-(Trifluoromethyl)-1H-imidazoleHalide perovskiteIncreased PCE from 16.49% to 18.97%, enhanced stability mdpi.comnih.gov mdpi.com, nih.gov
4-FluoroanilineHybrid perovskiteImproved performance and stability nih.gov nih.gov

Catalytic Roles in Organic Transformations

The imidazole scaffold is a versatile platform for the development of catalysts due to its ability to act as both a proton donor and acceptor, and to coordinate with metal centers.

Organocatalysis and Metal-Ligand Complexes for Catalysis

Imidazole and its derivatives can function as organocatalysts in a variety of organic reactions. For example, 1-methylimidazole has been shown to catalyze the cyclodimerization of acylethynylpyrroles. mdpi.com The proposed mechanism involves the nucleophilic attack of the imidazole nitrogen on the alkyne, initiating a cascade of reactions that ultimately leads to the cyclized product. mdpi.com

Furthermore, the imidazole ring is an excellent ligand for coordinating with metal ions. The resulting metal-ligand complexes can be highly effective catalysts for a wide range of transformations. The this compound can be used to synthesize novel ligands where the imidazole ring binds to a metal center, and the ethynyl and trifluoromethyl groups can be used to tune the steric and electronic properties of the catalyst. This tuning can have a profound impact on the catalyst's activity, selectivity, and stability. While specific examples of this compound being used in this context are not yet widely reported, the fundamental principles of catalysis suggest it is a promising candidate for the development of new catalytic systems.

Carbon Dioxide Fixation and Cycloaddition Catalysis

However, related research on other imidazole-containing structures provides a basis for potential applications. For instance, nitrogen-rich covalent organic frameworks (COFs) that incorporate imidazole moieties have demonstrated the ability to capture carbon dioxide. One such framework has been shown to efficiently capture CO₂ and catalyze the cycloaddition of CO₂ with epoxides, a key process in carbon fixation. This suggests that a polymer or framework constructed using this compound as a building block could potentially exhibit similar catalytic properties. The ethynyl group would be a suitable functionality for polymerization or for grafting onto a solid support.

The catalytic activity of imidazole derivatives in the cycloaddition of CO₂ is often attributed to the basicity of the nitrogen atoms, which can activate CO₂, and the ability of the imidazole ring to stabilize reaction intermediates. The presence of a trifluoromethyl group, a strong electron-withdrawing group, on the imidazole ring of this compound would significantly influence its electronic properties. This could potentially modulate its catalytic activity, although empirical data is needed to confirm this hypothesis.

Ligand Design for Coordination Chemistry

The molecular architecture of this compound makes it a promising candidate for ligand design in coordination chemistry. The imidazole ring itself is a well-established coordinating motif, capable of binding to a wide variety of metal ions through its nitrogen atoms. The presence of the ethynyl and trifluoromethyl substituents offers opportunities for fine-tuning the electronic and steric properties of the resulting metal complexes.

The trifluoromethyl group, being strongly electron-withdrawing, would decrease the electron density on the imidazole ring. This can influence the donor strength of the nitrogen atoms, which in turn affects the stability and reactivity of the corresponding metal complexes. For example, in the context of organometallic complexes for organic light-emitting diodes (OLEDs), trifluoromethyl groups have been shown to increase the HOMO-LUMO energy gap, leading to a blue shift in emission.

The ethynyl group provides a versatile handle for further functionalization. It can be used to extend the ligand structure through coupling reactions, such as the Sonogashira coupling, to create larger, conjugated systems. This is particularly valuable in the design of ligands for materials science applications, where control over electronic properties is crucial. Furthermore, the ethynyl group can itself coordinate to metal centers in various modes (e.g., η¹-alkynyl or bridging alkynyl), adding to the structural diversity of the potential coordination compounds.

While specific examples of coordination complexes with this compound as a ligand are not documented in the available literature, the principles of ligand design strongly suggest its potential utility. The combination of a proven coordinating group (imidazole), an electronic modifier (trifluoromethyl), and a versatile functional group (ethynyl) makes it an attractive building block for the synthesis of novel metal complexes with tailored properties for catalysis, materials science, and medicinal chemistry.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to the Compound and its Derivatives

The development of efficient and versatile synthetic pathways is paramount for the exploration of 4-ethynyl-1-(trifluoromethyl)-1H-imidazole's potential. Future research will likely focus on creating novel and more direct methods for its synthesis, as well as for a diverse range of its derivatives.

A promising area of investigation involves the late-stage functionalization of pre-existing trifluoromethyl-substituted imidazole (B134444) rings. For instance, developing a robust protocol for the direct ethynylation at the C-4 position of 1-(trifluoromethyl)-1H-imidazole would be a significant advancement. This could potentially be achieved through various modern cross-coupling reactions, such as Sonogashira coupling, which is known for its effectiveness in forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.

Furthermore, the synthesis of derivatives could be explored by modifying the imidazole core or the ethynyl (B1212043) group. For example, the nitrogen at the N-3 position of the imidazole ring could be alkylated or arylated to introduce additional functionality. The terminal alkyne of the ethynyl group is also a versatile handle for a variety of chemical transformations, including click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which would allow for the facile conjugation of this imidazole building block to other molecules of interest.

Development of Green Chemistry Approaches for Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, future synthetic strategies for this compound and its derivatives should prioritize green chemistry principles. This involves the use of less hazardous reagents, the reduction of waste, and the improvement of energy efficiency.

Key areas for development in this context include:

Catalyst Innovation: The exploration of more environmentally benign catalysts for the key synthetic steps. This could involve replacing traditional heavy metal catalysts with more abundant and less toxic alternatives, or developing highly efficient catalytic systems that can be used in very low loadings.

Solvent Selection: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in place of volatile organic compounds (VOCs). The feasibility of performing synthetic transformations under solvent-free conditions should also be investigated.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and improving yields. The use of advanced in situ spectroscopic techniques will be instrumental in achieving this.

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR (nuclear magnetic resonance) spectroscopy, and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction. This data can help to elucidate reaction kinetics, identify transient intermediates, and provide insights into the catalytic cycle of transition metal-catalyzed reactions. Such mechanistic understanding is invaluable for the rational design of more efficient and selective synthetic processes.

Integration into Supramolecular Assemblies and Frameworks

The rigid, planar structure of the imidazole ring, combined with the linear geometry of the ethynyl group, makes this compound an attractive building block for the construction of well-defined supramolecular assemblies and porous frameworks.

Future research could explore the use of this compound in the design and synthesis of:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the π-system of the ethynyl group can coordinate to metal ions, leading to the formation of porous, crystalline materials. The trifluoromethyl group could impart unique properties to the resulting MOFs, such as increased hydrophobicity and altered gas sorption characteristics.

Covalent Organic Frameworks (COFs): The ethynyl group can participate in various organic reactions to form extended, porous networks. For example, alkyne trimerization or coupling reactions could be employed to create highly ordered, two- or three-dimensional COFs. ossila.com

Liquid Crystals: The rod-like shape of the molecule suggests its potential as a component in liquid crystalline materials. By incorporating it into larger molecular structures, it may be possible to create novel mesophases with interesting optical and electronic properties.

Investigation of Emerging Applications in Functional Materials Beyond Current Scope

The unique combination of a trifluoromethyl group (known for its ability to enhance metabolic stability and lipophilicity in bioactive molecules) and a reactive ethynyl group opens up a wide range of potential applications for this compound in the field of functional materials. ontosight.aimdpi.com

Promising areas for future investigation include:

Q & A

Q. What are effective synthetic routes for 4-ethynyl-1-(trifluoromethyl)-1H-imidazole?

Methodological Answer: The synthesis typically involves two key steps: (1) introduction of the trifluoromethyl group and (2) ethynyl functionalization.

  • Trifluoromethylation: Direct trifluoromethylation of imidazole derivatives can be achieved using reagents like CF₃I or CF₃SO₂Cl under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Ethynyl Introduction: Ethynyl groups are introduced via Sonogashira coupling, where a halogenated imidazole precursor reacts with terminal alkynes (e.g., ethynyltrimethylsilane) in the presence of Pd(PPh₃)₄ and CuI as catalysts .
  • Optimization: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by ¹⁹F NMR and HRMS are critical for verifying regioselectivity and purity .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

Methodological Answer: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that polarizes the imidazole ring, enhancing electrophilic substitution reactivity.

  • Computational Analysis: Density Functional Theory (DFT) calculations show that the -CF₃ group reduces electron density at the C-2 and C-4 positions, favoring nucleophilic attacks at these sites .
  • Spectroscopic Evidence: ¹⁹F NMR chemical shifts (δ ≈ -60 to -65 ppm) and IR stretching frequencies (C-F ~1150 cm⁻¹) confirm the electronic effects .

Advanced Research Questions

Q. How does the ethynyl group modulate biological activity in comparison to other substituents?

Methodological Answer: The ethynyl group enhances lipophilicity and enables click chemistry for bioconjugation, which is advantageous in drug discovery.

  • Case Study: Ethynyl-substituted imidazoles show improved binding to cytochrome P450 enzymes compared to methyl or phenyl analogs due to enhanced π-π stacking and van der Waals interactions .
  • Contradiction Analysis: While ethynyl groups improve metabolic stability, they may reduce aqueous solubility. Comparative studies using LogP measurements and HPLC retention times are recommended to balance these properties .

Q. What strategies resolve contradictions in reported catalytic activities of this compound?

Methodological Answer: Discrepancies in catalytic performance often arise from differences in reaction conditions or impurities.

  • Reproducibility Protocol:
    • Use standardized substrates (e.g., benzyl bromide for SN2 reactions).
    • Control solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C).
    • Validate purity via elemental analysis and X-ray crystallography .
  • Mechanistic Insight: Kinetic isotope effect (KIE) studies and in situ FTIR can differentiate between radical-based and ionic pathways, clarifying conflicting reports .

Q. How can computational modeling predict the compound’s reactivity in COF (Covalent Organic Framework) synthesis?

Methodological Answer: The ethynyl group enables alkyne-azide cycloaddition (CuAAC) for COF assembly, while the -CF₃ group stabilizes framework interactions.

  • DFT-Guided Design: Simulate binding energies between this compound and azide-functionalized linkers to optimize pore size and stability .
  • Experimental Validation: Pair computational predictions with BET surface area analysis and PXRD to assess COF crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.